molecular formula C25H28N4O4 B6487543 ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922121-14-0

ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6487543
CAS No.: 922121-14-0
M. Wt: 448.5 g/mol
InChI Key: BUXKLTCEDMYJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazine class of heterocyclic molecules, featuring a dihydropyridazine core substituted with a 4-methylphenyl group at position 1, a piperazine ring at position 4 (bearing a 4-methoxyphenyl moiety), and an ethyl carboxylate ester at position 2. Its molecular formula is C25H28N4O4, with a molecular weight of 460.52 g/mol.

Properties

IUPAC Name

ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-4-33-25(31)24-22(17-23(30)29(26-24)20-7-5-18(2)6-8-20)28-15-13-27(14-16-28)19-9-11-21(32-3)12-10-19/h5-12,17H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXKLTCEDMYJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C25H31N3O3
  • Molecular Weight : 421.532 g/mol
  • CAS Number : 79322-95-5
  • Density : 1.166 g/cm³
  • Boiling Point : 620.1°C at 760 mmHg
  • Flash Point : 328.8°C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for enhancing the binding affinity to these receptors, which can influence mood, cognition, and pain perception.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structural features exhibit antidepressant and anxiolytic properties. For instance, studies have shown that derivatives containing piperazine can modulate serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Antinociceptive Activity

In animal models, the compound has demonstrated significant antinociceptive effects. This suggests its potential utility in pain management therapies. The mechanism appears to involve modulation of pain pathways through opioid receptor interactions and inhibition of inflammatory mediators .

In Vitro Studies

A study conducted on various piperazine derivatives found that compounds similar to this compound exhibited IC50 values below 1 mM against specific phospholipases, suggesting potential anti-inflammatory properties .

In Vivo Studies

In vivo studies using rodent models have shown that administration of this compound led to significant reductions in pain responses compared to control groups. The results indicated a dose-dependent effect, reinforcing its potential as an analgesic agent .

Comparative Biological Activity

Compound Activity IC50 (μM) Reference
This compoundAntinociceptive<1
FosinoprilPLA2G15 Inhibition0.18
Other Piperazine DerivativesAntidepressantVaries

Scientific Research Applications

Pharmacological Potential

Ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been investigated for various pharmacological activities:

  • Antidepressant Activity : Compounds with piperazine moieties are known to exhibit antidepressant effects. Research has shown that derivatives similar to this compound can interact with serotonin receptors, suggesting potential use as antidepressants .
  • Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties. Its structural similarity to known antitumor agents warrants further investigation into its efficacy against cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from commercially available piperazine derivatives. The process often includes:

  • Formation of the Dihydropyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of methoxy and methyl groups enhances the compound's biological activity and solubility.

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored the interaction of similar piperazine derivatives with serotonin receptors, demonstrating significant antidepressant-like effects in animal models .
  • Anticancer Research : Another study focused on evaluating the cytotoxic effects of related compounds on various cancer cell lines. The findings indicated that compounds structurally related to this compound exhibited promising antitumor activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs of the target compound include derivatives with modifications to the pyridazine core, piperazine substituents, or ester groups. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Biological Activities
Target Compound C25H28N4O4 4-(4-Methoxyphenyl)piperazin-1-yl, 1-(4-methylphenyl), ethyl carboxylate 460.52 Dihydropyridazine core with piperazine and aromatic substituents Hypothesized anti-inflammatory/anti-viral activity (based on piperazine-pyridazine analogs)
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate () C19H17N3O4S Pyridin-2-ylsulfanyl, methyl carboxylate 383.42 Sulfur-containing substituent instead of piperazine Limited data; research use only
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () C17H19Cl2N5O Chlorophenyl-piperazine, chloro-pyridazine 396.27 Chlorine substituents on pyridazine and piperazine Anti-bacterial, anti-viral
Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () C27H34N4O4 Piperazine-linked tetrahydropyrimidine core, ethyl carboxylate 478.60 Tetrahydropyrimidine instead of dihydropyridazine No reported bioactivity; structural analog for SAR studies

Physicochemical and Spectroscopic Comparisons

  • NMR Analysis : The target compound’s piperazine ring (4-methoxyphenyl substituent) likely induces distinct chemical shifts in regions corresponding to protons near the methoxy group (e.g., δ 3.7–4.0 ppm for OCH3) compared to analogs with chlorophenyl or sulfanyl groups. For example, sulfanyl-substituted analogs () would show downfield shifts for protons near the sulfur atom .
  • Crystallographic Data : The piperazine ring’s puckering (defined by Cremer-Pople coordinates, ) in the target compound may differ from chlorophenyl-substituted analogs () due to steric effects from the 4-methoxyphenyl group. Computational models using SHELX () and ORTEP-3 () could quantify these conformational variations .

Research Findings and Gaps

  • Lumping Strategy Relevance : The lumping approach () groups compounds with shared scaffolds (e.g., pyridazine cores) for predictive modeling. However, substituent-specific effects (e.g., methoxy vs. chloro groups) necessitate individual evaluation .
  • Unanswered Questions: No direct bioactivity data exists for the target compound. Future studies should prioritize assays for anti-inflammatory, anti-viral, and receptor-binding profiles, leveraging structural insights from existing analogs .

Q & A

Q. What are the typical synthetic routes for this compound, and how are key intermediates characterized?

The synthesis involves multi-step reactions, starting with the formation of the dihydropyridazine core. Key steps include:

  • Ring formation : Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions.
  • Piperazine substitution : Nucleophilic substitution or coupling reactions to introduce the 4-(4-methoxyphenyl)piperazine moiety .
  • Esterification : Introduction of the ethyl ester group via standard carboxylate protection strategies. Characterization relies on NMR (1H/13C), HPLC for purity, and mass spectrometry for molecular weight confirmation. Crystallographic data (if available) resolve structural ambiguities .

Table 1: Common Reagents and Conditions

StepReagents/ConditionsPurposeYield (%)
1Hydrazine hydrate, HCl, refluxCyclization60–75
24-(4-Methoxyphenyl)piperazine, DIPEA, DMFSubstitution45–60
3Ethyl chloroformate, TEA, THFEsterification70–85

Q. How is the compound’s structure validated, and what analytical methods resolve spectral contradictions?

Structural validation combines 1D/2D NMR (COSY, HSQC) to assign proton-carbon correlations and X-ray crystallography (if crystalline) for absolute configuration. Contradictions in spectral data (e.g., overlapping signals) are resolved by:

  • Deuterated solvent screening to shift proton environments.
  • Variable-temperature NMR to reduce dynamic effects.
  • Comparative analysis with structurally analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Optimization requires Design of Experiments (DoE) to evaluate variables:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase side reactions.
  • Catalysts : Pd-based catalysts improve coupling efficiency in piperazine introduction .
  • Temperature : Controlled heating (60–80°C) balances reaction rate and decomposition. Table 2: Yield Optimization Parameters
ParameterOptimal RangeImpact on Yield
SolventDMF/THF (3:1)+15–20%
CatalystPd(OAc)₂ (5 mol%)+25%
pH8–9 (for amine coupling)+10%

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions (cell lines, incubation time) or compound purity. Mitigation strategies:

  • Standardized bioassays : Use common cell lines (e.g., HEK-293) and control for serum interference.
  • Batch consistency : HPLC-MS validation of purity (>98%) and stability under assay conditions .

Q. What structure-activity relationship (SAR) strategies enhance target selectivity?

Systematic modifications to the piperazine moiety and dihydropyridazine core are critical:

  • Methoxy group position : Para-substitution on the phenyl ring enhances receptor affinity vs. meta/ortho .
  • Ester vs. carboxylic acid : Ethyl ester improves membrane permeability but reduces in vivo stability. Computational modeling (docking, MD simulations) identifies key binding interactions with targets like serotonin receptors .

Q. What methodologies identify the compound’s molecular targets and off-target effects?

  • Radioligand binding assays : Screen against GPCR libraries (e.g., 5-HT₁A, D₂ receptors).
  • Kinase profiling : Use kinase inhibition panels to assess selectivity.
  • CRISPR-Cas9 knockouts validate target relevance in cellular models .

Q. How do researchers evaluate stability and degradation pathways under physiological conditions?

  • Forced degradation studies : Expose to heat, light, and pH extremes (e.g., HCl/NaOH at 37°C).
  • LC-MS/MS identifies degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Accelerated stability testing (40°C/75% RH) predicts shelf life .

Methodological Guidance for Data Interpretation

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and metabolite formation (e.g., esterase-mediated hydrolysis).
  • Tissue distribution studies : Radiolabel the compound to track accumulation in target organs .

Q. What alternative synthetic routes reduce reliance on hazardous reagents?

  • Microwave-assisted synthesis : Reduces reaction time and solvent volume.
  • Flow chemistry : Enhances safety for exothermic steps (e.g., piperazine coupling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.